

Spectroscopic and Synthetic Profile of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	18-Methoxy-18-oxooctadecanoic acid
Cat. No.:	B3029622
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

18-Methoxy-18-oxooctadecanoic acid, also known as methyl hydrogen octadecanedioate, is a long-chain dicarboxylic acid monoester. Its bifunctional nature, possessing both a terminal carboxylic acid and a methyl ester, makes it a valuable building block in organic synthesis. The terminal carboxylic acid can be readily functionalized, for instance, by reacting with primary amines to form stable amide bonds, a common linkage in pharmaceuticals and other bioactive molecules.^[1] This guide provides an in-depth overview of its spectroscopic characteristics (Nuclear Magnetic Resonance and Infrared Spectroscopy), a detailed synthetic protocol, and a visualization of the synthetic workflow.

Spectroscopic Data

Due to the absence of publicly available experimental spectra for **18-Methoxy-18-oxooctadecanoic acid**, the following tables present predicted data based on the analysis of its functional groups and known spectroscopic values for similar long-chain monoesters and dicarboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **18-Methoxy-18-oxooctadecanoic acid**

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~11-12	Singlet (broad)	1H	Carboxylic acid proton (-COOH)
3.67	Singlet	3H	Methyl ester protons (-OCH ₃)
2.35	Triplet	2H	Methylene group α to the carboxylic acid (-CH ₂ -COOH)
2.30	Triplet	2H	Methylene group α to the methyl ester (-CH ₂ -COOCH ₃)
1.63	Multiplet	4H	Methylene groups β to the carbonyls (-CH ₂ -CH ₂ -CO-)
1.25	Multiplet	20H	Methylene groups of the long aliphatic chain (-(CH ₂) ₁₀ -)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **18-Methoxy-18-oxooctadecanoic acid**

Chemical Shift (δ) (ppm)	Assignment
~179	Carboxylic acid carbonyl carbon (-COOH)
~174	Methyl ester carbonyl carbon (-COOCH ₃)
51.4	Methyl ester carbon (-OCH ₃)
~34	Methylene group α to the carboxylic acid (-CH ₂ -COOH)
~34	Methylene group α to the methyl ester (-CH ₂ -COOCH ₃)
~29	Methylene groups of the long aliphatic chain (-CH ₂) ₁₂ -)
~25	Methylene groups β to the carbonyls (-CH ₂ -CH ₂ -CO-)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **18-Methoxy-18-oxooctadecanoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad, Strong	O-H stretch of the carboxylic acid
2920, 2850	Strong	C-H stretch of the aliphatic chain
~1740	Strong	C=O stretch of the methyl ester
~1710	Strong	C=O stretch of the carboxylic acid
~1465	Medium	C-H bend of the methylene groups
~1240	Strong	C-O stretch of the ester
~940	Broad, Medium	O-H bend of the carboxylic acid dimer

Experimental Protocols

Synthesis of 18-Methoxy-18-oxooctadecanoic acid

A common method for the synthesis of **18-Methoxy-18-oxooctadecanoic acid** involves the selective hydrolysis of dimethyl octadecanedioate.[\[1\]](#)

Materials:

- Dimethyl octadecanedioate
- Barium hydroxide (Ba(OH)₂)
- Anhydrous methanol
- Deionized water
- Hydrochloric acid (HCl)

- Dichloromethane
- Petroleum ether
- Ethyl acetate

Procedure:

- A solution of 0.07 M barium hydroxide in anhydrous methanol (85 mL) is prepared.
- Dimethyl octadecanedioate (5.8 mmol) is added to the barium hydroxide solution.
- The reaction mixture is stirred at 40 °C for 24 hours.
- After the reaction is complete, the mixture is filtered under reduced pressure to collect the precipitate.
- The precipitate is washed with ether and then dissolved in deionized water.
- The aqueous solution is acidified to a pH of 3 with hydrochloric acid.
- The acidified solution is extracted twice with dichloromethane.
- The organic phases are combined, and the solvent is removed by vacuum evaporation.
- The resulting residue is purified by flash column chromatography using a mixture of petroleum ether and ethyl acetate (8:2, v/v) as the eluent to yield the final product.[1]

NMR Spectroscopy Protocol (General)

Sample Preparation:

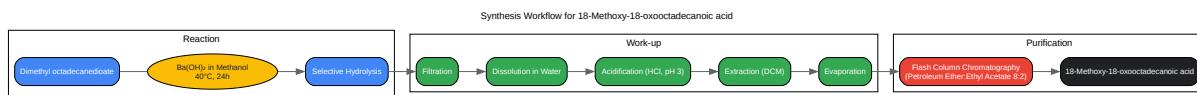
- Approximately 10-20 mg of the solid **18-Methoxy-18-oxooctadecanoic acid** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.
- For ^1H NMR, a standard pulse sequence is used to acquire the spectrum.
- For ^{13}C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.

IR Spectroscopy Protocol (General)

Sample Preparation (for solid samples):


- A small amount of the solid sample is finely ground.
- The ground sample can be analyzed as a thin film on a suitable IR-transparent window (e.g., NaCl or KBr plates) or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is mixed with dry KBr powder and pressed into a transparent disk.

Data Acquisition:

- A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.
- The sample is placed in the IR beam path.
- The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

Visualizations

The following diagram illustrates the workflow for the synthesis of **18-Methoxy-18-oxooctadecanoic acid**.

[Click to download full resolution via product page](#)

Caption: Synthesis of **18-Methoxy-18-oxooctadecanoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 18-Methoxy-18-oxooctadecanoic acid | 72849-35-5 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 18-Methoxy-18-oxooctadecanoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3029622#spectroscopic-data-for-18-methoxy-18-oxooctadecanoic-acid-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com